Ethyl 4-(2-ethoxy-2-oxoethyl)-3-nitrobenzoate
Overview
Description
There are several compounds with similar structures to the one you mentioned, such as Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate . This compound is characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .
Synthesis Analysis
While specific synthesis information for Ethyl 4-(2-ethoxy-2-oxoethyl)-3-nitrobenzoate is not available, similar compounds have been synthesized and characterized . For example, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate were synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by single crystal X-ray diffraction analysis . The molecule of one such compound is linear in shape with the ethyl acetate moiety adopting fully extended conformation, while the molecule of another is L-shaped with the molecule being twisted at the C10 atom .Scientific Research Applications
Synthesis and Characterization
Ethyl 4-(2-ethoxy-2-oxoethyl)-3-nitrobenzoate and its derivatives have been the subject of extensive research due to their interesting properties and potential applications. The synthesis of novel compounds like 4-(2-ethoxy-2-oxo-ethoxy)-3-nitrobenzoic methyl ester from 4-hydroxy-3-nitrobenzoic methyl ester and 2-bromoacetic ethyl ester highlights the importance of optimizing reaction conditions to achieve high yields and purity, with a focus on temperature and reactant ratios (Yin Dulin, 2007). Similarly, the transformation of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into various 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates showcases the versatility of this compound derivatives in synthesizing heterocyclic compounds with potential biological activities (A. Albreht et al., 2009).
Structural Analysis and Properties
Advanced structural characterization techniques such as FT-IR, NMR, and X-ray diffraction studies have been employed to confirm the structures of this compound derivatives. Studies on compounds like ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate reveal detailed insights into their molecular structures and properties, including photoluminescence and electrostatic potential analyses (Reshma Sathyanarayana & B. Poojary, 2021). The investigation of 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate through spectroscopic and computational methods provides valuable data on its vibrational wavenumbers, hyperpolarizability, and charge transfer mechanisms, elucidating the stability and reactivity of these compounds (C. S. Chidan Kumar et al., 2014).
Applications in Material Science
The nonlinear optical properties of certain this compound derivatives have been explored for potential applications in photonic devices. The study of third-order nonlinear optical properties using techniques such as Degenerate Four Wave Mixing (DFWM) and Optical Kerr Gate (OKG) suggests that these materials could be useful in developing new optical materials with high nonlinear responses, indicating their suitability for use in optoelectronic applications (S. Vijayakumar et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have been studied for their potential against multidrug resistance in cancer treatment .
Mode of Action
It’s worth noting that similar compounds have been shown to mitigate drug resistance and synergize with a variety of cancer therapies .
Result of Action
Similar compounds have been shown to selectively kill drug-resistant cells over parent cancer cells .
properties
IUPAC Name |
ethyl 4-(2-ethoxy-2-oxoethyl)-3-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6/c1-3-19-12(15)8-9-5-6-10(13(16)20-4-2)7-11(9)14(17)18/h5-7H,3-4,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZKACZIGOSXQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1)C(=O)OCC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696131 | |
Record name | Ethyl 4-(2-ethoxy-2-oxoethyl)-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70696131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
891782-57-3 | |
Record name | Ethyl 4-(2-ethoxy-2-oxoethyl)-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70696131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.